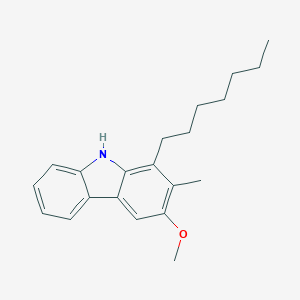
9H-Carbazole, 1-heptyl-3-methoxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic aromatic compound with a seven-membered ring containing two nitrogen atoms. The synthesis of this compound has been achieved through various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- in exhibiting its various properties is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in cancer cell growth, microbial growth, or inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that 9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- exhibits various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various microbial strains. It has also been found to exhibit anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, it has been shown to have potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its diverse range of properties. However, its limitations include its limited solubility in some solvents, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for the study of 9H-Carbazole, 1-heptyl-3-methoxy-2-methyl-. One potential direction is to further investigate its potential use as an organic semiconductor in electronic devices. Another direction is to study its potential use as a sensitizer in dye-sensitized solar cells. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields such as neuroprotection and drug development.
Synthesemethoden
The synthesis of 9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- has been achieved through various methods. One of the most common methods involves the reaction of heptylamine with 3-methoxy-2-methylbenzaldehyde in the presence of a catalyst. The resulting product is then treated with phosphorus oxychloride to obtain the final product. Other methods involve the use of different starting materials and catalysts.
Wissenschaftliche Forschungsanwendungen
9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- has been studied for its potential applications in various fields. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use as an organic semiconductor in electronic devices. Additionally, it has been investigated for its potential use as a sensitizer in dye-sensitized solar cells.
Eigenschaften
CAS-Nummer |
139196-83-1 |
|---|---|
Produktname |
9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- |
Molekularformel |
C21H27NO |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-heptyl-3-methoxy-2-methyl-9H-carbazole |
InChI |
InChI=1S/C21H27NO/c1-4-5-6-7-8-11-16-15(2)20(23-3)14-18-17-12-9-10-13-19(17)22-21(16)18/h9-10,12-14,22H,4-8,11H2,1-3H3 |
InChI-Schlüssel |
ABYVCTWTYWFOAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2 |
Kanonische SMILES |
CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2 |
Andere CAS-Nummern |
139196-83-1 |
Synonyme |
3-O-Methylcarazostatin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



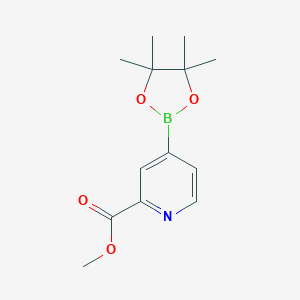
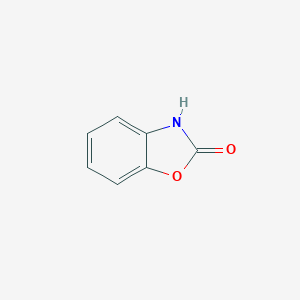
![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)
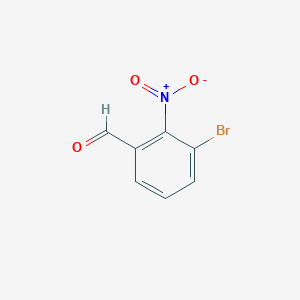
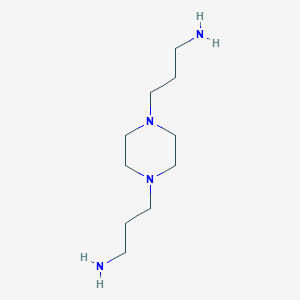
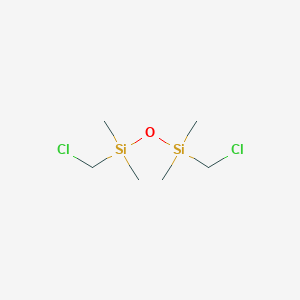
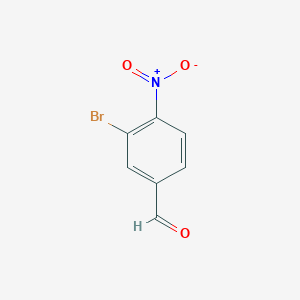

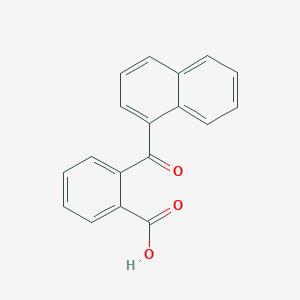
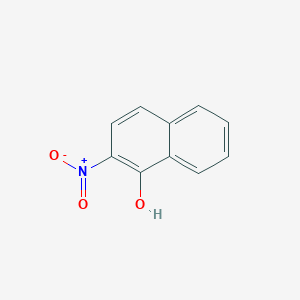
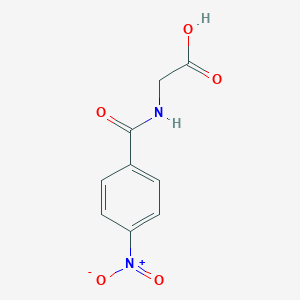
![Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI)](/img/structure/B145953.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)
![Gallium;2-[3-[8,13-bis(1-decoxyethyl)-18-[3-(1,2-dicarboxylatoethylamino)-3-oxopropyl]-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoylamino]butanedioate;hydron](/img/structure/B145956.png)